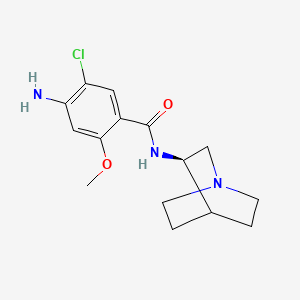

Zacopride, (R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-Zacopride est un dérivé de benzamide substitué connu pour son activité puissante en tant que modulateur des récepteurs de la sérotonine. Il agit comme un antagoniste au niveau du récepteur de la 5-hydroxytryptamine 3 et comme un agoniste au niveau du récepteur de la 5-hydroxytryptamine 4 . Ce composé a été étudié pour ses applications thérapeutiques potentielles, notamment ses effets anxiolytiques, antiémétiques et pro-respiratoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du (R)-Zacopride implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent :

Formation du noyau benzamide : Cela implique la réaction de l'acide 4-amino-5-chloro-2-méthoxybenzoïque avec le chlorure de thionyle pour former le chlorure d'acide correspondant, qui est ensuite réagi avec le 3-quinuclidinol pour donner le noyau benzamide.

Résolution chirale : Le mélange racémique de zacopride est résolu en ses énantiomères en utilisant des techniques de chromatographie chirale ou de cristallisation pour obtenir le (R)-Zacopride.

Méthodes de production industrielle : La production industrielle du (R)-Zacopride suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela comprend l'utilisation de systèmes automatisés pour la résolution et la purification chirales afin de garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : (R)-Zacopride subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe benzamide en amines.

Substitution : Des réactions de substitution halogénée peuvent se produire à la position chloro.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou peracides dans des conditions douces.

Réduction : Hydrure de lithium et d'aluminium ou hydrogénation catalytique.

Substitution : Réactifs nucléophiles tels que le méthylate de sodium.

Principaux produits :

Oxydation : N-oxydes de zacopride.

Réduction : Amines dérivées du groupe benzamide.

Substitution : Dérivés substitués à la position chloro.

4. Applications de la recherche scientifique

(R)-Zacopride a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans les études impliquant les récepteurs de la sérotonine.

Biologie : Enquête sur son rôle dans la modulation des systèmes neurotransmetteurs.

Médecine : Exploration de son potentiel en tant qu'agent antiémétique, anxiolytique et pro-respiratoire.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs de la sérotonine

5. Mécanisme d'action

(R)-Zacopride exerce ses effets en modulant les récepteurs de la sérotonine. Il agit comme un antagoniste au niveau du récepteur de la 5-hydroxytryptamine 3, inhibant les réponses induites par la sérotonine, et comme un agoniste au niveau du récepteur de la 5-hydroxytryptamine 4, stimulant les effets médiés par la sérotonine. Cette double activité lui permet de moduler divers processus physiologiques, notamment la motilité gastro-intestinale et la fonction cardiaque .

Composés similaires :

Renzapride : Un autre benzamide substitué avec une activité similaire au niveau des récepteurs de la sérotonine.

Ondansétron : Un antagoniste sélectif du récepteur de la 5-hydroxytryptamine 3 utilisé comme antiémétique.

Tropisétron : Un antagoniste du récepteur de la 5-hydroxytryptamine 3 avec des propriétés antiémétiques.

Unicité du (R)-Zacopride : La double activité unique du (R)-Zacopride, à la fois comme antagoniste au niveau du récepteur de la 5-hydroxytryptamine 3 et comme agoniste au niveau du récepteur de la 5-hydroxytryptamine 4, le distingue des autres composés similaires. Cette double activité offre un éventail plus large d'applications thérapeutiques et en fait un composé précieux pour la recherche et le développement .

Applications De Recherche Scientifique

®-Zacopride has a wide range of scientific research applications:

Chemistry: Used as a reference compound in studies involving serotonin receptors.

Biology: Investigated for its role in modulating neurotransmitter systems.

Medicine: Explored for its potential as an antiemetic, anxiolytic, and pro-respiratory agent.

Industry: Utilized in the development of new therapeutic agents targeting serotonin receptors

Mécanisme D'action

®-Zacopride exerts its effects by modulating serotonin receptors. It acts as an antagonist at the 5-hydroxytryptamine 3 receptor, inhibiting serotonin-induced responses, and as an agonist at the 5-hydroxytryptamine 4 receptor, stimulating serotonin-mediated effects. This dual activity allows it to modulate various physiological processes, including gastrointestinal motility and cardiac function .

Comparaison Avec Des Composés Similaires

Renzapride: Another substituted benzamide with similar serotonin receptor activity.

Ondansetron: A selective 5-hydroxytryptamine 3 receptor antagonist used as an antiemetic.

Tropisetron: A 5-hydroxytryptamine 3 receptor antagonist with antiemetic properties.

Uniqueness of ®-Zacopride: ®-Zacopride’s unique dual activity as both an antagonist at the 5-hydroxytryptamine 3 receptor and an agonist at the 5-hydroxytryptamine 4 receptor distinguishes it from other similar compounds. This dual activity provides a broader range of therapeutic applications and makes it a valuable compound for research and development .

Propriétés

Numéro CAS |

123441-85-0 |

|---|---|

Formule moléculaire |

C15H20ClN3O2 |

Poids moléculaire |

309.79 g/mol |

Nom IUPAC |

4-amino-N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-methoxybenzamide |

InChI |

InChI=1S/C15H20ClN3O2/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20)/t13-/m0/s1 |

Clé InChI |

FEROPKNOYKURCJ-ZDUSSCGKSA-N |

SMILES isomérique |

COC1=CC(=C(C=C1C(=O)N[C@H]2CN3CCC2CC3)Cl)N |

SMILES canonique |

COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.